molecular formula C13H16F2N2Si B11851295 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole CAS No. 341529-08-6

1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole

Cat. No.: B11851295
CAS No.: 341529-08-6
M. Wt: 266.36 g/mol
InChI Key: HZGODXYTPTURKN-UHFFFAOYSA-N
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Description

1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole is a compound that features a unique combination of difluoromethyl and trimethylsilyl groups attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the difluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, while the trimethylsilyl group can act as a protective group during chemical reactions.

Preparation Methods

The synthesis of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole typically involves the introduction of the difluoromethyl and trimethylsilyl groups onto an imidazole ring. One common method involves the reaction of 2-phenyl-1H-imidazole with a difluoromethylating agent, such as difluoromethyltrimethylsilane, under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trimethylsilyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of difluoromethyl and trimethylsilyl groups on biological systems.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions and improved stability .

Comparison with Similar Compounds

1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both difluoromethyl and trimethylsilyl groups, which impart distinct chemical and biological properties that are not present in the similar compounds listed above .

Properties

CAS No.

341529-08-6

Molecular Formula

C13H16F2N2Si

Molecular Weight

266.36 g/mol

IUPAC Name

[difluoro-(2-phenylimidazol-1-yl)methyl]-trimethylsilane

InChI

InChI=1S/C13H16F2N2Si/c1-18(2,3)13(14,15)17-10-9-16-12(17)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

HZGODXYTPTURKN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(N1C=CN=C1C2=CC=CC=C2)(F)F

Origin of Product

United States

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